molecular formula C23H25FN2 B12583898 N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine CAS No. 627521-85-1

N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine

Cat. No.: B12583898
CAS No.: 627521-85-1
M. Wt: 348.5 g/mol
InChI Key: OJDYAOZHBWCPAO-UHFFFAOYSA-N
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Description

N’,N’-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine is an organic compound with the molecular formula C23H25FN2. This compound is characterized by the presence of two benzyl groups, a fluorophenyl group, and an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine typically involves the reaction of N,N-dibenzylethylenediamine with 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N’,N’-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

N’,N’-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine is utilized in various scientific research fields:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’,N’-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’,N’-dibenzyl-N-[(4-chlorophenyl)methyl]ethane-1,2-diamine
  • N’,N’-dibenzyl-N-[(4-bromophenyl)methyl]ethane-1,2-diamine
  • N’,N’-dibenzyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine

Uniqueness

N’,N’-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs with different substituents.

Properties

CAS No.

627521-85-1

Molecular Formula

C23H25FN2

Molecular Weight

348.5 g/mol

IUPAC Name

N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C23H25FN2/c24-23-13-11-20(12-14-23)17-25-15-16-26(18-21-7-3-1-4-8-21)19-22-9-5-2-6-10-22/h1-14,25H,15-19H2

InChI Key

OJDYAOZHBWCPAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCNCC2=CC=C(C=C2)F)CC3=CC=CC=C3

Origin of Product

United States

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